molecular formula C8H10BrNO2S B3029146 N-(2-Bromophenyl)-N-methylmethanesulfonamide CAS No. 553652-34-9

N-(2-Bromophenyl)-N-methylmethanesulfonamide

Cat. No.: B3029146
CAS No.: 553652-34-9
M. Wt: 264.14
InChI Key: ANEOQJILAXCBEN-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-N-methylmethanesulfonamide (CAS 553652-34-9) is a brominated aromatic sulfonamide with the molecular formula C 8 H 10 BrNO 2 S and a molecular weight of 264.14 g/mol . This compound serves as a versatile synthetic intermediate and building block in medicinal chemistry, particularly in the construction of more complex heterocyclic structures with biological activity. Its primary research value lies in its role as a precursor in the synthesis of benzothiazine derivatives, a class of heterocyclic compounds gaining significant attention for their diverse pharmacological potential . For instance, structurally related benzothiazine-acetamide hybrids have been investigated as potent inhibitors of α-glucosidase and α-amylase enzymes, showing promising in vitro and in vivo anti-diabetic activity . Furthermore, 2,1-benzothiazine 2,2-dioxide scaffolds, accessible from similar sulfonamide intermediates, are recognized for their anti-bacterial properties and are found in marketed anti-inflammatory drugs such as Piroxicam . As a reagent, the methyl sulfonamide and bromophenyl groups provide two key reactive sites for further functionalization through N-alkylation and metal-catalyzed cross-coupling reactions, enabling its integration into a wide array of target molecules . Researchers utilize this compound to develop new therapeutic candidates for conditions like diabetes, inflammation, and bacterial infections . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-bromophenyl)-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-10(13(2,11)12)8-6-4-3-5-7(8)9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEOQJILAXCBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10737330
Record name N-(2-Bromophenyl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553652-34-9
Record name N-(2-Bromophenyl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-N-methylmethanesulfonamide typically involves the reaction of 2-bromoaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-Bromoaniline+Methanesulfonyl chlorideThis compound\text{2-Bromoaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 2-Bromoaniline+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-Bromophenyl)-N-methylmethanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The following table highlights key structural differences and physicochemical properties of N-(2-Bromophenyl)-N-methylmethanesulfonamide and related sulfonamides:

Compound Name Molecular Formula Substituents Yield (%) Melting Point (°C) Key Findings
This compound C₈H₁₀BrNO₂S 2-Bromophenyl, methyl 60 Not reported High-yield synthesis; used as a precursor in transition-metal catalysis .
N-(4-Hydroxy-3,5-bis(methylsulfonyl)phenyl)-N-methylmethanesulfonamide C₁₀H₁₅NO₇S₃ 4-Hydroxy-3,5-bis(methylsulfonyl)phenyl, methyl 47 213–215 (dec.) Lower yield; higher thermal stability due to multiple sulfonyl groups .
N-(2-Bromophenyl)-4-methyl-N-(perfluoropyridin-4-yl)benzenesulfonamide C₁₈H₁₂BrF₅N₂O₂S 2-Bromophenyl, 4-methylbenzenesulfonyl, perfluoropyridin-4-yl Not reported Not reported Instability under cyclization conditions; sulfonyl group loss observed .
N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide C₉H₁₁Cl₂NO₄S₂ 2-Chloro-3-(chloromethyl)phenyl, methylsulfonyl Not reported Not reported Dichlorinated analog; potential for enhanced electrophilicity .
N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide C₁₅H₁₄BrNO₃S 4-(2-Bromoacetyl)phenyl, 4-methylbenzenesulfonyl Not reported Not reported Bromoacetyl group introduces reactivity for nucleophilic substitution .
Key Observations:
  • Substituent Complexity and Stability : The target compound’s bromophenyl and methyl groups confer synthetic accessibility, whereas analogs with multiple sulfonyl groups (e.g., ) or fluorinated rings (e.g., ) exhibit lower yields or instability.

Crystallographic and Structural Insights

  • Crystal Packing : N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide forms trans-dimeric structures via C–H⋯O hydrogen bonds , a feature absent in the target compound due to its simpler substituents.
  • Thermal Behavior : Analogs with multiple sulfonyl groups (e.g., ) exhibit higher decomposition temperatures (>200°C), likely due to increased intermolecular interactions.

Biological Activity

N-(2-Bromophenyl)-N-methylmethanesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent and enzyme inhibitor. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a brominated phenyl group attached to a methylmethanesulfonamide moiety. Its molecular formula is C7H8BrNO2SC_7H_8BrNO_2S with a molar mass of approximately 239.11 g/mol. The sulfonamide functional group is known for its diverse biological activities, particularly in inhibiting bacterial growth by interfering with folic acid synthesis.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Folic Acid Synthesis : Like other sulfonamides, this compound may inhibit the enzyme dihydropteroate synthase, which is crucial for folate biosynthesis in bacteria. This leads to the inhibition of bacterial growth and proliferation .
  • Enzyme Interaction : The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The compound's structure allows it to penetrate bacterial cell walls effectively, enhancing its antibacterial efficacy .

Anticancer Properties

Emerging studies suggest that compounds with similar structures may exhibit anticancer properties. The sulfonamide moiety has been linked to the inhibition of tumor growth in specific cancer cell lines . Further investigations are required to elucidate the precise mechanisms by which this compound may exert anticancer effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in determining biological activity. For instance, modifications to the bromophenyl group or alterations in the sulfonamide structure can significantly influence the compound's efficacy and selectivity against biological targets.

Compound NameStructure FeaturesBiological Activity
N-(2-Cyanophenyl)-N-methylmethanesulfonamideContains a cyanophenyl groupPotential use in material science
N-(2-Acetyl-4-bromophenyl)-N-methylmethanesulfonamideAcetamide instead of methanesulfonamideInvestigated for anti-bacterial properties
N-(2-Amino-4-bromophenyl)-N-methylacetamideAcetamide moietyExplored for different biological activities

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus, the compound demonstrated significant inhibitory effects at concentrations lower than those required for standard sulfonamides. This suggests that structural modifications may enhance its potency .

Case Study 2: Enzyme Inhibition

A biochemical assay was conducted to evaluate the interaction of this compound with dihydropteroate synthase from E. coli. The results indicated that the compound binds effectively to the enzyme, leading to reduced enzymatic activity and subsequent inhibition of bacterial growth .

Q & A

Q. What are the common synthetic routes for N-(2-Bromophenyl)-N-methylmethanesulfonamide?

The compound is typically synthesized via sulfonylation of N-methyl-2-bromoaniline using methanesulfonyl chloride. A representative procedure involves reacting 2-bromoaniline derivatives with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane. After stirring, the product is precipitated by adjusting the pH to 2–3 and purified via recrystallization (e.g., slow evaporation in methanol). This method ensures high yield and purity, with characterization by NMR and X-ray crystallography to confirm structural integrity .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with deshielding effects confirming sulfonamide and bromophenyl groups.
  • X-ray Diffraction : Single-crystal analysis resolves bond lengths, angles, and dihedral angles. For example, the bromophenyl group may exhibit positional disorder (occupancy ratios 0.74:0.26), requiring refinement models to resolve ambiguities .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ peaks).

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s crystallographic behavior?

Substituents like bromine and methyl groups induce steric and electronic effects that dictate molecular packing. For instance:

  • Bromine : Its bulky size and electron-withdrawing nature disrupts π-π stacking, leading to non-planar arrangements (e.g., dihedral angles of 24.0°–38.8° between bromophenyl and tosyl groups) .
  • Methyl Groups : Enhance hydrophobic interactions, favoring specific crystal lattice orientations. Computational studies (e.g., DFT) can predict these effects by analyzing electron density maps and Hirshfeld surfaces .

Q. What methodological challenges arise in resolving positional disorder in X-ray crystallography?

Positional disorder (e.g., bromophenyl group occupying two sites) complicates refinement. Strategies include:

  • Multi-Component Refinement : Assign partial occupancies (e.g., 74% and 26%) to disordered atoms.
  • Restraints : Apply geometric constraints to bond lengths and angles based on prior structural data.
  • Complementary Techniques : Validate with solid-state NMR or electron density maps to reduce model bias .

Q. How can researchers reconcile contradictory data between spectroscopic and crystallographic results?

Contradictions (e.g., unexpected NMR shifts vs. X-ray bond lengths) require systematic validation:

  • Repeat Experiments : Confirm reproducibility under controlled conditions.
  • Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility.
  • Computational Modeling : Compare experimental data with DFT-calculated spectra or molecular dynamics simulations .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound

ParameterValue/DescriptionReference
Space GroupMonoclinic, P21/nP2_1/n
Unit Cell Dimensionsa=14.023A˚,β=102.79a = 14.023 \, \text{Å}, \, \beta = 102.79^\circ
Dihedral Angles6.6°–45.3° (between aromatic rings)
Positional DisorderBromophenyl (74%:26% occupancy)

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventDichloromethaneHigh solubility
BaseTriethylamineEfficient deprotonation
PurificationSlow evaporation (methanol)Single-crystal growth

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Bromophenyl)-N-methylmethanesulfonamide
Reactant of Route 2
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N-(2-Bromophenyl)-N-methylmethanesulfonamide

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